Benzo[b]thiophene-7-carbaldehyde
Description
Significance in Organic Synthesis and Heterocyclic Chemistry
Benzo[b]thiophene-7-carbaldehyde serves as a crucial intermediate in organic synthesis, enabling the construction of more complex molecular architectures. chemimpex.com The aldehyde functional group is highly versatile and can participate in a variety of chemical reactions, including:
Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds, amines, and other nucleophiles to form a wide range of derivatives. For instance, Claisen-Schmidt condensation of benzothiophene (B83047) carbaldehydes with ketones yields chalcone (B49325) derivatives, which are precursors to various biologically active molecules. researchgate.net
Cross-Coupling Reactions: The benzo[b]thiophene core can be functionalized through various cross-coupling reactions, and the aldehyde group provides a site for further modifications. chemimpex.com
Synthesis of Fused Heterocycles: The reactivity of the aldehyde group can be harnessed to construct fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science.
The ability to participate in these and other transformations makes this compound a valuable tool for synthetic chemists to create diverse libraries of compounds for various applications. chemimpex.com While many synthetic strategies focus on the functionalization of the thiophene (B33073) ring, the presence of the aldehyde on the benzene (B151609) ring offers alternative pathways for derivatization.
Role as a Privileged Scaffold in Drug Discovery and Materials Science
The benzo[b]thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a number of approved drugs and biologically active compounds. nih.govmdpi.com Derivatives of benzo[b]thiophene have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov
While specific research on derivatives of this compound is not as extensive as for other isomers, its structural features suggest significant potential in drug discovery. The aldehyde group can be transformed into various other functional groups, such as carboxylic acids, amides, and amines, which can interact with biological targets. chemimpex.com The planar, aromatic nature of the benzo[b]thiophene core allows for π-π stacking interactions, which can be crucial for binding to enzymes and receptors. nih.gov For example, research on other benzo[b]thiophene derivatives has shown their potential as anticancer agents by targeting pathways like the RhoA/ROCK pathway. tandfonline.com
In the realm of materials science, the unique electronic properties of the benzo[b]thiophene system make it an attractive component for organic electronic devices. chemimpex.com The extended π-conjugated system can facilitate charge transport, making derivatives of this compound potential candidates for the development of:
Organic Semiconductors: These materials are essential for the fabrication of organic field-effect transistors (OFETs) and other electronic components. chemimpex.com
Fluorescent Dyes: The aromatic system can be modified to create compounds with specific photophysical properties for use in imaging and diagnostics. chemimpex.com
Polymers: Incorporation of the rigid benzo[b]thiophene unit into polymer chains can enhance their thermal and mechanical properties. chemimpex.com
Although detailed studies specifically utilizing this compound in these applications are limited in publicly available research, the foundational properties of the scaffold point towards a promising future for its derivatives in these fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSVAOKEXMFMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443647 | |
| Record name | benzo[b]thiophene-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10134-91-5 | |
| Record name | benzo[b]thiophene-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzothiophene-7-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzo B Thiophene 7 Carbaldehyde and Its Derivatives
Classical and Conventional Synthesis Routes
The traditional methods for synthesizing benzo[b]thiophene derivatives, including the introduction of an aldehyde group, often rely on established, multi-step chemical transformations. These routes are foundational in organic synthesis and provide reliable access to the target compounds.
Formylation Reactions for Carbaldehyde Introduction
Formylation reactions are a direct method for introducing an aldehyde group onto an aromatic ring. The Vilsmeier-Haack reaction is a classic example of such a transformation and has been successfully applied to benzo[b]thiophene systems. uwindsor.caacs.orgnih.gov This reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate an electrophilic iminium species, known as the Vilsmeier reagent, which then reacts with an electron-rich aromatic compound. acs.orgnih.govgoogle.com
In the context of benzo[b]thiophene, the position of formylation is highly dependent on the existing substituents on the ring. For instance, the Vilsmeier-Haack formylation of 4-methoxybenzo[b]thiophene (B1252323) has been shown to selectively occur at the 7-position of the benzene (B151609) ring, yielding 7-formyl-4-methoxybenzo[b]thiophene. uwindsor.canih.gov This regioselectivity is driven by the directing effect of the methoxy (B1213986) group. In contrast, unsubstituted benzo[b]thiophene or derivatives with different substitution patterns often lead to formylation at the 2- or 3-positions of the thiophene (B33073) ring. nih.govresearchgate.netdoaj.org
Table 1: Vilsmeier-Haack Formylation of Substituted Benzo[b]thiophene
| Starting Material | Product | Reagents | Notes | Reference(s) |
| 4-Methoxybenzo[b]thiophene | 7-Formyl-4-methoxybenzo[b]thiophene | DMF, POCl₃ | Formylation occurs on the benzene ring due to the directing effect of the methoxy group. | uwindsor.canih.gov |
| 3-Methoxybenzo[b]thiophene | 2-Formyl-3-methoxybenzo[b]thiophene | DMF, POCl₃ | Formylation occurs on the thiophene ring. | uwindsor.ca |
Oxidation-Based Syntheses of Aldehyde Functionalities
Another classical approach to introduce an aldehyde is through the oxidation of a suitable precursor, such as a methyl group. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established method for the oxidation of activated methyl groups to aldehydes. wikipedia.orgresearchgate.net This reaction is particularly effective for methyl groups adjacent to carbonyls or in allylic and benzylic positions. wikipedia.orgyoutube.com The oxidation of 7-methylbenzo[b]thiophene (B81734) to Benzo[b]thiophene-7-carbaldehyde represents a viable application of this methodology. The mechanism of the Riley oxidation involves an initial ene reaction followed by a uwindsor.caresearchgate.net-sigmatropic rearrangement. wikipedia.org
The oxidation of methyl groups on heterocyclic systems to formyl groups using selenium dioxide is a documented process. nih.goviu.edu For example, the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine has been successfully oxidized to the corresponding aldehyde in good yield. nih.gov This suggests that a similar transformation on 7-methylbenzo[b]thiophene is a feasible synthetic route.
An alternative, though potentially multi-step, approach involves the radical bromination of a methyl group followed by conversion to the aldehyde. For instance, a patent describes the bromination of 3-methyl-7-chlorobenzo[b]thiophene to 3-bromomethyl-7-chlorobenzo[b]thiophene using N-bromosuccinimide and a radical initiator. google.com Such a benzylic bromide could then be converted to the corresponding aldehyde through various methods, such as the Sommelet reaction or by hydrolysis after conversion to a nitrile or other suitable intermediate.
Advanced and Catalytic Synthesis Strategies for the Benzo[b]thiophene Core
Modern synthetic chemistry has seen the rise of powerful transition metal-catalyzed reactions that allow for the efficient construction of complex heterocyclic scaffolds like benzo[b]thiophene from simpler starting materials. researchgate.net These methods often offer high yields, good functional group tolerance, and the ability to create diverse substitution patterns.
Transition Metal-Catalyzed Processes for Benzothiophene (B83047) Scaffold Formation
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and C-H activation/functionalization reactions. acs.orgnih.gov Several palladium-catalyzed methods have been developed for the synthesis of the benzo[b]thiophene skeleton.
One prominent strategy involves the intramolecular cyclization of appropriately substituted precursors. For example, 2,3-disubstituted benzo[b]thiophenes can be prepared in excellent yields through the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization. chemicalbook.com A related approach is the palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts, which provides a high-yielding route to multisubstituted benzo[b]thiophenes. nih.gov Tandem reactions, such as the palladium-catalyzed intramolecular oxypalladation/Heck-type coupling of 2-alkynylphenols with alkenes, have also been reported for the synthesis of related benzofurans, and similar logic can be applied to sulfur-containing analogues. nih.gov
To achieve 7-substituted benzo[b]thiophenes, one would typically start with a benzene ring that already bears the desired substituent at the appropriate position. For instance, the synthesis of 4,7-dihalobenzo[b]thiophenes has been achieved, and these compounds can serve as versatile intermediates for further functionalization at the 7-position via reactions like the Suzuki-Miyaura coupling. researchgate.netelsevierpure.com
Table 2: Examples of Palladium-Catalyzed Reactions for Benzo[b]thiophene Synthesis
| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference(s) |
| Coupling/Electrophilic Cyclization | Terminal acetylenes, o-iodothioanisole | Pd catalyst | 2,3-Disubstituted benzo[b]thiophenes | chemicalbook.com |
| Oxidative C-H Functionalization | Enethiolate salts of α-aryl-β-mercapto-acrylonitriles/acrylates | Pd(OAc)₂ or PdCl₂, Cu(OAc)₂ | Multisubstituted benzo[b]thiophenes | nih.gov |
| Tandem Cyclization/Coupling | 2-Alkynylphenols, alkenes | Pd catalyst | 3-Alkenylbenzofurans (analogous for benzothiophenes) | nih.gov |
Copper-catalyzed reactions have also emerged as powerful tools for the synthesis of sulfur-containing heterocycles. nih.govbeilstein-journals.org These methods often provide a cost-effective and efficient alternative to palladium-catalyzed processes.
Copper-catalyzed domino reactions can be employed to construct the benzo[b]thiophene ring system. For example, a tandem cross-coupling reaction using K₂S as a sulfur source with 2-(2-bromophenyl)imidazo[1,2-a]pyridines has been developed to synthesize benzo[b]thiophene-fused imidazopyridines. harvard.edu Another approach involves the copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines to produce C2-functionalized indoles, a strategy that could be adapted for benzo[b]thiophene synthesis. rsc.org
The synthesis of 7-substituted benzo[b]thiophenes via copper catalysis would again rely on the use of appropriately substituted starting materials. The versatility of these catalytic systems allows for the incorporation of various functional groups, which can then be elaborated to the desired 7-carbaldehyde.
Electrophilic Cyclization Reactions for Benzo[b]thiophene Ring Construction
A prominent and effective strategy for constructing the benzo[b]thiophene core involves the electrophilic cyclization of suitably substituted precursors, most notably o-alkynylthioanisoles. nih.govorganic-chemistry.org This approach offers a direct pathway to 2,3-disubstituted benzo[b]thiophenes under moderate reaction conditions. nih.govresearchgate.net
Various electrophilic reagents have been successfully employed to initiate the cyclization cascade. These include traditional electrophiles like iodine (I₂), bromine (Br₂), N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), phenylselenyl chloride (PhSeCl), and phenylsulfenyl chloride (PhSCl). nih.govnih.gov More recently, novel and stable electrophilic sulfur reagents have been introduced. For instance, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been utilized for the electrophilic cyclization of o-alkynyl thioanisoles, affording 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields. nih.govacs.org This reaction proceeds at ambient temperature and is compatible with a wide range of functional groups. nih.govorganic-chemistry.org
The general mechanism for this transformation begins with the attack of the alkyne on the electrophile, followed by the intramolecular cyclization where the sulfur atom attacks the resulting vinyl cation intermediate. nih.gov Research has demonstrated that both electron-donating and electron-withdrawing groups on the aromatic ring of the thioanisole (B89551) are well-tolerated, with minimal impact on the reaction's efficiency. organic-chemistry.org Furthermore, the presence of a halogen, such as bromine, on the aromatic ring can be preserved during the cyclization, providing a handle for subsequent functionalization of the benzo[b]thiophene product. nih.gov
Copper-catalyzed methods have also been developed, using simple sodium halides as the source of the electrophile for chloro-, bromo-, and iodocyclization reactions. nih.gov An environmentally benign iodine-mediated one-pot iodocyclization/alkylation strategy has also been reported, starting from 2-alkynylthioanisoles and using 1,3-dicarbonyl compounds as nucleophiles. researchgate.net
Table 1: Electrophilic Cyclization of o-Alkynylthioanisoles
| Entry | Alkyne Substituent (R) | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Phenyl | I₂ | 2-Phenyl-3-iodobenzo[b]thiophene | >95% | nih.gov |
| 2 | 4-Methoxyphenyl | I₂ | 2-(4-Methoxyphenyl)-3-iodobenzo[b]thiophene | >95% | nih.gov |
| 3 | n-Hexyl | I₂ | 2-n-Hexyl-3-iodobenzo[b]thiophene | >95% | nih.gov |
| 4 | Phenyl | Me₂S(SMe)₂BF₄ | 2-Phenyl-3-(methylthio)benzo[b]thiophene | 96% | nih.gov |
| 5 | 4-Fluorophenyl | Me₂S(SMe)₂BF₄ | 2-(4-Fluorophenyl)-3-(methylthio)benzo[b]thiophene | 95% | nih.gov |
This table presents a selection of research findings and is not exhaustive.
Aryne-Mediated Annulation Approaches for Benzo[b]thiophene Derivatives
Aryne-mediated reactions provide a powerful and direct one-step method for the synthesis of benzo[b]thiophenes. rsc.orgnih.gov This approach typically involves the intermolecular reaction of an aryne, generated in situ from precursors like o-silylaryl triflates, with an alkynyl sulfide (B99878). rsc.orgrsc.org The reaction proceeds to afford a wide range of 3-substituted benzo[b]thiophenes. nih.gov
A key advantage of this methodology is its good functional group tolerance and the ability to synthesize diverse, multi-substituted benzo[b]thiophene derivatives. rsc.orgnih.gov The reaction mechanism is believed to involve the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto one of the carbons of the aryne triple bond. nih.gov This is followed by an intramolecular cyclization and subsequent protonation or other terminating steps to yield the final benzothiophene product. rsc.org
The regioselectivity of the reaction can be influenced by substituents on the aryne intermediate. For instance, in reactions with 3-substituted arynes, the initial nucleophilic attack of the sulfur atom often occurs at the C1 position of the aryne due to the inductive effects of substituents like fluorine, bromine, or oxygen. nih.gov However, reactions involving 4-substituted benzynes can lead to mixtures of regioisomers. nih.gov This methodology has proven versatile, allowing for the synthesis of 3-aryl and 3-alkyl substituted benzo[b]thiophenes and even more complex pentacyclic structures. nih.govrsc.org
Table 2: Aryne-Mediated Synthesis of Benzo[b]thiophenes
| Entry | Aryne Precursor | Alkynyl Sulfide | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-(Trimethylsilyl)phenyl triflate | Phenyl(phenylethynyl)sulfane | 3-Phenylbenzo[b]thiophene | 94% | nih.gov |
| 2 | 2-(Trimethylsilyl)phenyl triflate | (Hex-1-yn-1-yl)(phenyl)sulfane | 3-Butylbenzo[b]thiophene | 89% | nih.gov |
| 3 | 4-Fluoro-2-(trimethylsilyl)phenyl triflate | Phenyl(phenylethynyl)sulfane | 6-Fluoro-3-phenylbenzo[b]thiophene | 96% | nih.gov |
This table presents a selection of research findings and is not exhaustive. Reactions were typically performed using CsF in a solvent like 1,4-dioxane. nih.gov
One-Pot and Multicomponent Reactions for Efficient Benzothiophene Synthesis
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of benzo[b]thiophenes, minimizing waste and operational complexity by combining multiple reaction steps into a single procedure. researchgate.netelsevierpure.com
One notable example is a rhodium-catalyzed three-component coupling reaction involving arylboronic acids, alkynes, and elemental sulfur (S₈). researchgate.net This method is characterized by high regioselectivity, proceeding through a sequence of alkyne insertion, C-H bond activation, and sulfur atom transfer. researchgate.net The reaction tolerates a variety of functional groups on the starting materials. researchgate.net
Another convenient one-pot procedure allows for the synthesis of benzo[b]thiophenes from readily available o-halo-ethynylbenzene precursors. elsevierpure.comnih.gov This approach is versatile, accommodating various substituents on the acetylene (B1199291) terminus and enabling the preparation of not only simple benzo[b]thiophenes but also more complex structures like benzo[1,2-b:4,5-b']dithiophenes and benzo[1,2-b:3,4-b':5,6-b'']trithiophenes in good to high yields. elsevierpure.comresearchgate.net
Palladium-catalyzed processes have also been developed for the one-pot synthesis of multi-substituted benzo[b]thiophenes. nih.gov One such strategy involves a two-step process where enethiolate salts, generated in situ, undergo an intramolecular C-H functionalization and arylthiolation. nih.govresearchgate.net This method is compatible with a diverse range of substituents at the 2- and 3-positions of the benzothiophene core. nih.gov
Table 3: Examples of One-Pot and Multicomponent Benzothiophene Syntheses
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Three-Component | Arylboronic acid, Alkyne, Elemental Sulfur | Rhodium catalyst | 2,3-Disubstituted benzo[b]thiophenes | Good to excellent | researchgate.net |
| One-Pot Cyclization | o-Halo-ethynylbenzene, Na₂S | None specified | Substituted benzo[b]thiophenes | Good to high | elsevierpure.comnih.gov |
This table provides a summary of different one-pot and multicomponent approaches.
Stereoselective and Regioselective Synthesis of this compound Precursors
The synthesis of specifically functionalized benzo[b]thiophenes, such as those required for this compound, necessitates precise control over the substitution pattern on the aromatic ring. This involves regioselective strategies that direct functional groups to specific positions.
Control of Substitution Patterns on the Benzothiophene Nucleus
Achieving regiocontrol in the synthesis of benzo[b]thiophene derivatives is crucial for accessing specific isomers like the 7-substituted variants. Several methodologies have been developed to install substituents at desired positions on the benzothiophene core.
One powerful strategy combines ortho-lithiation with halocyclization. nih.gov An efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been developed starting from N,N-diethyl O-3-halophenylcarbamates. nih.govresearchgate.net The key steps involve a directed ortho-lithiation reaction, which generates a 3-halo-2-sulfanylphenol derivative, followed by an electrophilic cyclization. nih.gov The carbamate (B1207046) group directs the initial lithiation to the C2 position of the phenyl ring. After subsequent reactions and cyclization, this C2 position ultimately becomes the C7 position of the benzo[b]thiophene ring, bearing an oxygen functionality. This method allows for the synthesis of a wide variety of 2,3,7-regioselectively functionalized benzo[b]thiophenes. nih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions are another cornerstone for controlling substitution patterns. By first synthesizing a selectively halogenated benzo[b]thiophene precursor, such as a 3-iodobenzo[b]thiophene, various functional groups can be introduced at the C3 position through Suzuki-Miyaura, Sonogashira, or Heck reactions. nih.gov This approach allows for the systematic diversification of the benzo[b]thiophene scaffold. nih.gov Similarly, palladium-catalyzed intramolecular oxidative C-H functionalization provides a route to multi-substituted benzo[b]thiophenes, where the substitution pattern is dictated by the initial design of the acyclic precursor. nih.govresearchgate.net The versatility of this method has been demonstrated in the synthesis of thieno-fused heterocycles, showcasing its potential for creating complex, regiochemically defined structures. nih.gov
Chemical Reactivity and Derivatization Strategies of Benzo B Thiophene 7 Carbaldehyde
Functional Group Transformations and Modulations of the Aldehyde Moiety
The aldehyde group is the most reactive site in benzo[b]thiophene-7-carbaldehyde, making it a prime target for various functional group transformations. These modifications are essential for introducing new chemical properties and for preparing the molecule for subsequent reaction steps.
The aldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations open up pathways to a host of other derivatives. For instance, the resulting carboxylic acid can be converted into esters, amides, or acid chlorides, which are valuable intermediates in their own right. The primary alcohol can be used in etherification or esterification reactions, or it can be converted to a leaving group for nucleophilic substitution reactions.
Coupling Reactions Involving this compound
Coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several types of coupling reactions, which are used to construct larger, more complex molecular architectures. chemimpex.com
Condensation Reactions for Novel Structures
Condensation reactions involving the aldehyde group of this compound are a straightforward and effective method for creating new and diverse chemical structures. chemimpex.comresearchgate.net These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond.
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This reaction is typically carried out by heating the aldehyde and amine together, often in the presence of a catalyst. nih.gov The resulting Schiff bases are themselves versatile intermediates and have been investigated for their biological activities. nih.gov
For example, the reaction of benzo[b]thiophene-2-carbaldehyde with various diamines has been shown to produce bis(benzo[b]thiophene-2-yl)alkyl methanimine (B1209239) derivatives. nih.gov Spectroscopic analysis, including IR and NMR, confirms the formation of the imine bond (N=CH). nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| Benzo[b]thiophene-2-carbaldehyde | Diamines | Bis(benzo[b]thiophene-2-yl)alkyl methanimine derivatives | nih.gov |
Chalcones are a class of organic compounds characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. mdpi.comjchemrev.com They are synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative in the presence of a base catalyst, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). jchemrev.comresearchgate.netnih.govjetir.org This reaction is a powerful tool for creating a wide variety of chalcone (B49325) derivatives with diverse biological activities. nih.gov
The synthesis of novel heteroaryl chalcone derivatives has been reported through the reaction of substituted aromatic ketones with benzo[b]thiophene carbaldehyde. researchgate.net These reactions can be catalyzed by either KOH or pyrrolidine (B122466), with pyrrolidine often proving to be a more efficient catalyst. researchgate.net The structures of the resulting chalcones are typically confirmed using various spectroscopic techniques and single-crystal X-ray diffraction. researchgate.net
| Catalyst | Efficacy | Reference |
| Potassium Hydroxide (KOH) | Speedy catalyst | researchgate.net |
| Pyrrolidine | More efficient catalyst | researchgate.net |
Cross-Coupling Reactions for Extended Molecular Architectures
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for forming carbon-carbon bonds and are widely used to create extended molecular architectures. nih.govdocumentsdelivered.com this compound and its derivatives can participate in these reactions, allowing for the introduction of various aryl and vinyl groups onto the benzo[b]thiophene scaffold. chemimpex.com
For instance, the Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylate with various arylboronic acids has been used to synthesize a range of thiophene-based analogs. nih.gov Similarly, palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes provides an efficient route to functionalized benzo[b]thiophenes. documentsdelivered.com These reactions demonstrate the utility of cross-coupling in modifying the benzo[b]thiophene core.
Electrophilic and Nucleophilic Substitution Reactions on the Benzo[b]thiophene Nucleus
The benzo[b]thiophene ring system can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic core. The position of substitution is influenced by the directing effects of the fused rings and any existing substituents.
Electrophilic substitution reactions, such as nitration and halogenation, have been studied on the benzo[b]thiophene nucleus. cdnsciencepub.com Nitration of benzo[b]thiophene has been reported to yield a mixture of nitro-isomers, with the 3-nitro derivative often being a major product. cdnsciencepub.com Halogenation also predominantly occurs at the 3-position. cdnsciencepub.com
Nucleophilic aromatic substitution (SNAr) reactions on thiophene (B33073) derivatives provide a method for introducing nucleophiles onto the ring. nih.gov The reactivity of the thiophene ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. nih.gov Computational studies have been used to investigate the mechanism and predict the reactivity of substituted thiophenes in SNAr reactions. nih.gov
Halogenation and Nitration Studies
Electrophilic substitution reactions, such as halogenation and nitration, are fundamental for the functionalization of the benzo[b]thiophene scaffold.
Halogenation: The introduction of halogen atoms can significantly alter the electronic properties and reactivity of the molecule, providing handles for further cross-coupling reactions. While specific studies on the direct halogenation of this compound are not extensively detailed in the provided results, general methodologies for the halogenation of benzo[b]thiophene derivatives are well-established. For instance, electrophilic cyclization reactions of alkynyl thioanisoles using halogenating agents like iodine (I₂), iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide (NBS) are employed to synthesize 3-halo-substituted benzo[b]thiophenes. nih.gov These methods could potentially be adapted for the halogenation of this compound, likely targeting positions on the thiophene or benzene (B151609) ring depending on the reaction conditions and the directing effects of the aldehyde group.
Nitration: Nitration of benzo[b]thiophene derivatives typically results in a mixture of isomers. For example, the nitration of benzo[b]thiophene-2-carboxylic acid yields a mixture of 3-, 4-, 6-, and 7-nitro substitution products. rsc.org This suggests that direct nitration of this compound would also likely lead to substitution at various positions on the benzene ring. The electron-withdrawing nature of the aldehyde at the 7-position would influence the regioselectivity of the nitration. Further studies on the nitration of 3-nitrobenzo[b]thiophene (B90674) have shown that substitution can occur at all positions in the benzene ring, with a preference in the order of 6 > 5 > 4 > 7. rsc.org
Direct C-H Functionalization and Arylation at Specific Positions (e.g., β-Arylation)
Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules by avoiding pre-functionalization steps. nih.govacs.org
β-Arylation: The direct β-arylation (at the C3 position) of benzo[b]thiophenes has been achieved at room temperature using aryl iodides as coupling partners. nih.govacs.org This methodology is notable for its operational simplicity and high regioselectivity. nih.gov While the specific application to this compound is not explicitly mentioned, the mild conditions and tolerance of various functional groups suggest its potential applicability. The mechanism is proposed to proceed through a Heck-type pathway involving carbopalladation across the thiophene double bond. nih.govacs.org
α-Arylation: In contrast, α-arylation (at the C2 position) of benzo[b]thiophenes can be achieved with high regioselectivity using a silver(I)-mediated C-H activation process at near-room temperature. acs.org This method utilizes a palladium catalyst at very low concentrations. acs.org The choice of reaction conditions and catalyst system is therefore crucial in directing the arylation to either the α or β position of the benzo[b]thiophene core.
The table below summarizes the conditions for direct C-H arylation of benzo[b]thiophene derivatives:
| Position | Catalyst System | Coupling Partner | Key Features |
| β-Arylation (C3) | PdCl₂/P[OCH(CF₃)₂]₃ | Aryl iodides | Room temperature, high regioselectivity. nih.govacs.org |
| α-Arylation (C2) | Pd(OAc)₂ / Ag(I) | Aryl iodides | Near-room temperature, excellent regioselectivity. acs.org |
| C2-Arylation | Pd(OAc)₂ / Cu(OAc)₂ / Pyridine | Arylboronic acids | High C2 selectivity for benzo[b]thiophene 1,1-dioxides. nih.govacs.org |
Intramolecular Cyclization and Rearrangement Processes
The aldehyde functionality in this compound serves as a key reactive site for intramolecular cyclization and rearrangement reactions, leading to the formation of more complex polycyclic structures.
Intramolecular Cyclization: Aldehydes can undergo intramolecular cyclization reactions under various conditions. For instance, treatment with a Lewis acid like BF₃·Et₂O can initiate a Prins-type intramolecular cyclization. beilstein-journals.org In this process, the aldehyde is activated, leading to the formation of an oxocarbenium ion which can then be attacked by a tethered nucleophile, such as an olefin, to form a new ring. beilstein-journals.org While this specific example does not use a benzo[b]thiophene derivative, the principle can be applied to appropriately substituted this compound derivatives to construct fused ring systems.
Rearrangement Processes: Rearrangement reactions can also be a feature of benzo[b]thiophene chemistry. For example, in the synthesis of benzo[b]thiophenes from o-silylaryl triflates and alkynyl sulfides, a -sigmatropic rearrangement is proposed in a Pummerer-type C2-arylation. rsc.org Although not directly involving the 7-carbaldehyde, this illustrates the potential for rearrangements within the benzo[b]thiophene system.
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Elucidation of Molecular Structures Using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
¹H NMR and ¹³C NMR Spectroscopy
For comparison, the ¹H NMR spectrum of Benzo[b]thiophene-2-carbaldehyde shows a characteristic singlet for the aldehydic proton (CHO) at approximately 10.08 ppm. nih.gov The aromatic protons appear in the range of 7.38-7.99 ppm. nih.gov Similarly, in Benzo[b]thiophene-3-carbaldehyde, the aldehydic proton resonates at around 10.13 ppm, with the aromatic protons appearing between 7.48 and 8.68 ppm. rsc.org
The ¹³C NMR spectrum of Benzo[b]thiophene-2-carbaldehyde displays the aldehydic carbon at approximately 184.1 ppm, and the aromatic carbons in the range of 123.4-143.9 ppm. nih.gov For the 3-isomer, the aldehydic carbon is observed at 185.5 ppm, and the aromatic carbons between 122.5 and 143.4 ppm. rsc.org It is anticipated that the ¹H and ¹³C NMR spectra of Benzo[b]thiophene-7-carbaldehyde would exhibit signals in similar regions, with the precise chemical shifts influenced by the substitution pattern on the benzene (B151609) ring.
Table 1: Comparative ¹H and ¹³C NMR Data for Benzo[b]thiophene Carbaldehyde Isomers
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |
|---|---|---|---|
| Benzo[b]thiophene-2-carbaldehyde | CHO: 10.08 (s), Aromatic: 7.38-7.99 (m) | CHO: 184.1, Aromatic: 123.4-143.9 | nih.gov |
| Benzo[b]thiophene-3-carbaldehyde | CHO: 10.13 (s), Aromatic: 7.48-8.68 (m) | CHO: 185.5, Aromatic: 122.5-143.4 | rsc.org |
2D NMR Spectroscopy
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning proton and carbon signals unequivocally. While specific 2D NMR studies on this compound are not documented, research on related derivatives, like 2-thiophenecarboxaldehyde nicotinic hydrazone, demonstrates the utility of these methods in establishing proton-proton and proton-carbon correlations within the molecule. chemical-suppliers.eubldpharm.com Such analyses would be crucial for the definitive structural confirmation of this compound.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, GC-EI/CI-MS/MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of compounds.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For derivatives of Benzo[b]thiophene-2-carbaldehyde, such as (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide, HRMS has been used to confirm the calculated molecular formula. nih.gov For this compound, with a molecular formula of C₉H₆OS, the expected exact mass would be a key parameter for its identification. chemimpex.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of Benzo[b]thiophene-2-carbaldehyde, the molecular ion peak [M]⁺ is observed at m/z = 162, which is the base peak (100% relative intensity). mdpi.com Key fragment ions are seen at m/z 161 ([M-H]⁺), 134 ([M-CO]⁺), and 89. mdpi.com The fragmentation patterns of dicarbonyl derivatives of benzothiophene (B83047) have also been studied, showing characteristic cleavages of C-C and C-N bonds. nih.gov The fragmentation of this compound under electron impact (EI) or chemical ionization (CI) would be expected to show a prominent molecular ion peak and characteristic losses of H, CO, and potentially the thiophene (B33073) ring fragmentation.
Table 2: GC-MS Fragmentation Data for Benzo[b]thiophene-2-carbaldehyde
| m/z | Relative Intensity (%) | Proposed Fragment | Source |
|---|---|---|---|
| 162 | 100 | [M]⁺ | mdpi.com |
| 161 | 99 | [M-H]⁺ | mdpi.com |
| 134 | 24 | [M-CO]⁺ | mdpi.com |
| 133 | 32 | [M-CHO]⁺ | mdpi.com |
| 89 | 50 | [C₇H₅]⁺ | mdpi.com |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While a crystal structure for this compound has not been reported, the crystal structures of several other benzothiophene derivatives have been determined. juniperpublishers.comnih.gov For instance, the crystal structure of the parent molecule, Benzo[b]thiophene, has been resolved, revealing a planar bicyclic system. nih.gov The analysis of more complex derivatives, such as (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of these compounds. researchgate.net A crystallographic study of this compound would be invaluable for confirming its planar structure and understanding its intermolecular interactions.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., GC-sIR, FTIR)
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the most characteristic absorption bands would be associated with the carbonyl (C=O) stretching of the aldehyde group and the C-H and C=C stretching vibrations of the aromatic system.
In the case of Benzo[b]thiophene-2-carbaldehyde, a strong carbonyl absorption is observed at 1672 cm⁻¹. nih.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1600-1450 cm⁻¹ region. The IR spectrum of the parent Benzo[b]thiophene shows characteristic bands for the aromatic system. nih.gov It is expected that this compound would exhibit a strong C=O stretching band in a similar region to its 2-isomer, along with absorptions corresponding to the substituted benzene and thiophene rings.
Table 3: Key IR Absorption Bands for Benzo[b]thiophene-2-carbaldehyde
| Functional Group | Wavenumber (cm⁻¹) | Source |
|---|---|---|
| Aldehyde C-H Stretch | 2826 | nih.gov |
| Carbonyl (C=O) Stretch | 1672 | nih.gov |
| Aromatic C=C Stretch | 1593, 1518, 1432 | nih.gov |
Computational Chemistry Approaches in this compound Research
Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and potential biological activity of molecules, offering insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to study the electronic properties and reactivity of molecules. DFT calculations have been employed to investigate the structure and electronic properties of various thiophene and benzothiophene derivatives. chemicalbook.comnih.govresearchgate.net These studies can predict optimized geometries, vibrational frequencies, and electronic transitions, which can be compared with experimental data from techniques like IR and UV-Vis spectroscopy. For instance, DFT calculations on polythiophenes containing benzothiazole (B30560) and benzoxazole (B165842) have been used to understand their electronic structure and band gaps. nih.govresearchgate.net A DFT study of this compound would provide valuable information on its molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity, which are crucial for understanding its chemical behavior and for designing new materials.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net Although no specific QSAR studies on this compound were found, research on related benzothiophene derivatives has demonstrated the utility of this approach. For example, 3D-QSAR studies on benzothiophene-containing selective estrogen receptor downregulators have been used to build predictive models for their antagonistic and degradation activities. nih.gov Another study developed a QSAR model for the radical scavenging activity of di(hetero)arylamine derivatives of benzothiophene, including compounds with substitution at the 7-position. ipb.pt These models help in identifying the key structural features responsible for the observed biological activity and guide the design of new, more potent compounds. A QSAR study incorporating this compound and its derivatives could predict their potential biological activities and pave the way for their development as therapeutic agents. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
While no specific molecular docking studies for this compound have been identified, research on derivatives of the isomeric Benzo[b]thiophene-2-carbaldehyde highlights the potential of this class of compounds. For instance, novel derivatives of Benzo[b]thiophene-2-carbaldehyde have been investigated as potential inhibitors of the human IgM Fc domain. nih.gov In these studies, virtual screening and molecular docking identified favorable interactions with the protein target, revealing binding energies in the range of -7.5 to -8.0 kcal/mol. nih.gov Similarly, other benzothiophene derivatives have been docked with serotonin (B10506) receptors (5-HT1A), with the most promising compounds exhibiting micromolar affinity. nih.gov
A hypothetical molecular docking study of this compound would involve preparing a 3D structure of the molecule and docking it into the active site of a relevant biological target. The results would be analyzed to determine the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. This information is crucial for understanding its potential pharmacological activity.
Table 1: Illustrative Molecular Docking Data for Benzothiophene Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |
| Benzo[b]thiophene-2-carbaldehyde Derivative (BTAP1) | Human IgM Fc Domain (4JVW) | -8.0 | Coulombic, van der Waals, lipophilic |
| Benzo[b]thiophene-2-carbaldehyde Derivative (BTAP2) | Human IgM Fc Domain (4JVW) | -7.5 | Coulombic, van der Waals, lipophilic |
| Benzo[b]thiophene-2-carbaldehyde Derivative (BTAP3) | Human IgM Fc Domain (4JVW) | -7.6 | Coulombic, van der Waals, lipophilic |
| 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) | 5-HT1A Serotonin Receptor | Ki = 2.30 µM | Electrostatic, Hydrophobic |
This table is illustrative and based on data for related compounds, not this compound itself.
Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights into Reaction Pathways
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov Measuring KIEs is a powerful tool for elucidating reaction mechanisms, particularly for determining the rate-determining step and the structure of the transition state. epfl.ch
There are no specific KIE studies reported for reactions involving this compound in the reviewed literature. However, the principles of KIE can be applied to understand its reactivity. For example, in a hypothetical reaction involving the formyl group (-CHO) of this compound, one could study the primary KIE by replacing the aldehydic hydrogen with deuterium (B1214612) (D). A significant kH/kD ratio would indicate that the C-H bond is broken in the rate-determining step of the reaction. Secondary KIEs, where isotopes are placed at positions not directly involved in bond breaking, can provide information about changes in hybridization at a particular atom during the reaction. epfl.ch
Quantum Chemical Calculations and Hirshfeld Surface Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal.
Although specific studies on this compound are lacking, research on other benzothiophene derivatives demonstrates the utility of these methods. For instance, quantum chemical calculations on Benzo[b]thiophene-2-carbaldehyde derivatives have been used to determine their molecular stability, with calculated energy gaps (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) ranging from 3.22 to 3.59 eV. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity.
Hirshfeld surface analysis of related thiophene derivatives has been employed to analyze intermolecular contacts in the crystalline state. nih.govnih.gov This analysis can delineate the contributions of different types of interactions, such as H···H, O···H/H···O, and C···H/H···C contacts, to the total surface area. For example, in one study of a benzothiophene derivative, H···H contacts were found to be the most significant contributor to the Hirshfeld surface. nih.gov Such analyses for this compound would be invaluable for understanding its crystal packing and solid-state properties.
Table 2: Illustrative Quantum Chemical and Hirshfeld Surface Data for Benzothiophene Derivatives
| Compound/Derivative | Parameter | Value | Reference |
| Benzo[b]thiophene-2-carbaldehyde Derivative (BTAP2) | HOMO-LUMO Energy Gap (ΔE) | 3.22 eV | nih.gov |
| Benzo[b]thiophene-2-carbaldehyde Derivative (BTAP3) | HOMO-LUMO Energy Gap (ΔE) | 3.59 eV | nih.gov |
| Thiophene Derivative I | Dihedral Angle (Thiophene-Phenyl) | 77.7 (1)° | nih.gov |
| Thiophene Derivative II | Dihedral Angle (Thiophene-Phenyl) | 33.3 (2)° | nih.gov |
| Dihydrobenzo nih.govbaranlab.orgthieno[3,2-j]phenanthridine | H···H Contacts Contribution | - | nih.gov |
| Dihydrobenzo nih.govbaranlab.orgthieno[3,2-j]phenanthridine | O···H/H···O Contacts Contribution | - | nih.gov |
| Dihydrobenzo nih.govbaranlab.orgthieno[3,2-j]phenanthridine | C···H/H···C Contacts Contribution | - | nih.gov |
This table is illustrative and based on data for related compounds, not this compound itself. Specific percentage contributions for the dihydrobenzo nih.govbaranlab.orgthieno[3,2-j]phenanthridine derivative were not provided in the source.
Applications of Benzo B Thiophene 7 Carbaldehyde in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Biologically Active Benzo[b]thiophene Derivatives
The design and synthesis of novel therapeutic agents frequently rely on the use of versatile chemical scaffolds like benzo[b]thiophene. Benzo[b]thiophene-7-carbaldehyde is an important intermediate in this process, providing a foundation for creating a multitude of derivatives. chemimpex.commdpi.com The aldehyde group is a key reactive handle for synthetic chemists. For instance, it can readily undergo condensation reactions with various nucleophiles. A common strategy involves reacting the aldehyde with hydrazides to form acylhydrazones, a class of compounds known for its biological relevance. nih.gov This approach allows for extensive structural diversification by varying the hydrazide component, leading to large collections of compounds for biological evaluation. nih.gov
The synthesis process often starts with a core benzo[b]thiophene structure, which is then functionalized. capes.gov.br For example, the reaction of a substituted benzo[b]thiophene-2-carboxylic hydrazide with a range of aromatic or heteroaromatic aldehydes leads to a library of acylhydrazone products. nih.gov This synthetic versatility is paramount in medicinal chemistry for exploring structure-activity relationships and optimizing lead compounds. nih.gov The development of benzo[b]thiophene-based molecules for treating diseases like cancer and tuberculosis often begins with such foundational structures, which are systematically modified to enhance potency and selectivity. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of Benzo[b]thiophene-Containing Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For benzo[b]thiophene derivatives, SAR studies have been instrumental in identifying the chemical features required for therapeutic efficacy. nih.gov
Research has shown that the type and position of substituents on the benzo[b]thiophene scaffold dramatically influence the compound's pharmacological profile. For instance, in the development of antitubercular agents, a systematic exploration of substituents at the C-3 position of a benzo[b]thiophene-1,1-dioxide core revealed that five-membered heterocyclic rings, such as tetrazoles and oxadiazoles, conferred potent activity against Mycobacterium tuberculosis. peerj.com In contrast, derivatives bearing imidazole, thiadiazole, or thiazole (B1198619) groups at the same position showed little to no activity. peerj.com
Similarly, in the context of anticancer agents targeting the RhoA/ROCK pathway, SAR analysis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives indicated that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazolyl group at the C-5 position were key to enhancing antiproliferative activity. nih.govtandfonline.com For kinase inhibitors, substitutions on the benzo[b]thiophene ring also play a critical role; 5-hydroxy and 5-methoxy derivatives of 6H-benzo[b]indeno[1,2-d]thiophen-6-one showed good inhibitory effects against the DYRK1A protein kinase. rsc.org These studies underscore the importance of precise structural modifications to optimize the biological activity of benzo[b]thiophene-based compounds.
| Compound Series | Target/Activity | Key SAR Findings |
| Benzo[b]thiophene-1,1-dioxides | Antitubercular | Tetrazole and oxadiazole substituents at the C-3 position are most potent. peerj.com |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | Anticancer (RhoA/ROCK pathway) | A carboxamide at C-3 and a 1-methyl-1H-pyrazolyl at C-5 enhance antiproliferative activity. nih.govtandfonline.com |
| 6H-Benzo[b]indeno[1,2-d]thiophen-6-ones | Anticancer (DYRK1A kinase inhibitor) | 5-hydroxy or 5-methoxy substitutions result in good inhibitory activity. rsc.org |
| Benzo[b]thiophene-2-sulfonamides | Anti-inflammatory (Chymase inhibitor) | Substituent analysis led to the identification of potent and selective inhibitors. nih.gov |
Pharmacological Activities and Therapeutic Potential
Derivatives synthesized from benzo[b]thiophene scaffolds have demonstrated a wide spectrum of pharmacological activities, establishing this heterocyclic system as a "privileged structure" in drug discovery. nih.govnih.gov These compounds have been investigated for their potential to treat a range of conditions, including bacterial and mycobacterial infections, cancer, and inflammatory disorders. ijpsjournal.com
The rise of antimicrobial resistance, particularly methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibiotics. nih.gov Benzo[b]thiophene derivatives have emerged as promising candidates in this area. ijpsjournal.com In one study, researchers combined the benzo[b]thiophene nucleus with an acylhydrazone functional group to create a series of compounds screened for activity against S. aureus. nih.gov
This work led to the identification of several active compounds, with one derivative showing significant potency against both a reference strain and two clinically isolated multidrug-resistant strains of S. aureus. nih.gov The findings highlight the potential of the benzo[b]thiophene scaffold in developing new antibiotics to combat drug-resistant pathogens.
Table 1: Antibacterial Activity of a Lead Benzo[b]thiophene Derivative against S. aureus
| Compound | Strains | Minimal Inhibitory Concentration (MIC) |
|---|
The benzo[b]thiophene core is a feature of many compounds investigated for their anticancer properties. ijpsjournal.comnih.gov Derivatives have been designed to target various mechanisms involved in tumor growth and metastasis. nih.govtandfonline.com One promising strategy has been the development of benzo[b]thiophene-based inhibitors of the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion. nih.govtandfonline.com
In a recent study, a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and evaluated. nih.gov One compound, designated b19, was found to significantly inhibit the proliferation, migration, and invasion of the highly invasive MDA-MB-231 breast cancer cell line. nih.gov Other research has focused on developing benzo[b]thiophene-containing molecules as kinase inhibitors. For example, derivatives of 6H-benzo[b]indeno[1,2-d]thiophen-6-one showed inhibitory activity against DYRK1A kinase and antiproliferative effects on glioblastoma cell lines. rsc.org Another study reported a benzothiophene (B83047) carboxamide derivative with potent activity against the MCF-7 breast cancer cell line. tandfonline.comnih.gov
Table 2: Anticancer Activity of Selected Benzo[b]thiophene Derivatives
| Compound Series / Name | Target / Cancer Cell Line | Activity |
|---|---|---|
| Compound b19 (Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 (Breast Cancer) | Inhibited proliferation, migration, and invasion. nih.gov |
| Compound 4k (6H-Benzo[b]indeno[1,2-d]thiophen-6-one derivative) | U87/U373 (Glioblastoma) | IC₅₀ values between 33 and 46 μM. rsc.org |
Chronic inflammation is a key factor in many diseases, and agents that can modulate the inflammatory response are of significant therapeutic interest. Benzo[b]thiophene derivatives have been explored for their anti-inflammatory and analgesic properties. ijpsjournal.comnih.gov Some of these compounds have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov
Studies using 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives identified several compounds as selective COX-2 inhibitors with IC₅₀ values in the low micromolar range. nih.gov These compounds also demonstrated potent anti-inflammatory activity in the carrageenan-induced paw edema assay in animal models, a standard test for evaluating anti-inflammatory drugs. nih.govresearchgate.net The analgesic potential of this class of compounds is also an area of active research. nih.gov
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov This has fueled the search for new antitubercular drugs with novel mechanisms of action, and benzo[b]thiophene derivatives have shown significant promise. ijpsjournal.comnih.gov
Several studies have demonstrated the potent activity of this class of compounds against both replicating and dormant mycobacteria. nih.govnih.gov In one key study, four series of benzo[b]thiophene-2-carboxylic acid derivatives were evaluated. nih.gov A lead compound, 7b , was found to be highly active against multidrug-resistant M. tuberculosis (MDR-MTB), including in its dormant state. nih.govnih.gov Other compounds, 8c and 8g , showed excellent activity against M. bovis BCG, a surrogate for M. tuberculosis, under both aerobic and oxygen-depleted conditions, which mimic the environment of latent TB infection. nih.govnih.gov Molecular docking studies suggest that these compounds may act by inhibiting the DprE1 enzyme, a critical component of mycobacterial cell wall synthesis. nih.govnih.gov
Table 3: Antitubercular Activity of Lead Benzo[b]thiophene Derivatives
| Compound | Strain | Condition | Minimal Inhibitory Concentration (MIC) |
|---|---|---|---|
| 7b | Multidrug-Resistant M. tuberculosis H37Ra | Dormant Stage | 2.73 µg/mL nih.gov |
| 8c | M. bovis BCG | Dormant Stage | 0.60 µg/mL nih.govnih.gov |
| 8g | M. bovis BCG | Dormant Stage | 0.61 µg/mL nih.govnih.gov |
Antidiabetic and Antihyperglycemic Activities
The benzo[b]thiophene framework is a key component in the development of agents aimed at managing type II diabetes and hyperglycemia. This compound has been specifically utilized as a precursor in the synthesis of novel hypoglycemic compounds.
Thiazolidinediones: Research has documented the use of this compound in the preparation of hypoglycemic thiazolidinedione derivatives, a class of drugs known to improve insulin (B600854) sensitivity. google.com
PPARα/γ Agonists: This aldehyde is a crucial intermediate in the synthesis of potent dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists. researchgate.netresearchgate.net One such compound, Aleglitazar, was developed for the treatment of type II diabetes. researchgate.net Deuterated analogues of these compounds, also originating from a this compound precursor, have been designed to optimize the balance of PPARα and PPARγ activity, potentially offering a better risk-benefit profile by regulating blood glucose and lipid levels while minimizing side effects. google.com
Antidepressant and Neuroprotective Applications
Derivatives of benzo[b]thiophene have shown significant potential in the treatment of central nervous system (CNS) disorders.
Antidepressant Activity: The benzo[b]thiophene scaffold has been incorporated into compounds designed as antidepressants. researchgate.netnih.gov
Neuroprotection and Alzheimer's Disease: Several studies have focused on benzo[b]thiophene derivatives as inhibitors of cholinesterases (AChE and BChE), enzymes implicated in the progression of Alzheimer's disease. nih.govbohrium.com Newly synthesized benzo[b]thiophene-chalcone hybrids have demonstrated inhibitory activity against these enzymes. nih.govbohrium.com Computational studies predict that these compounds have a high probability of crossing the blood-brain barrier to reach their target. nih.gov Furthermore, a patent has described the synthesis of serotonin (B10506) 5-HT2A receptor agonists starting from this compound for potential use in psychiatric and neurological disorders. google.com
Enzyme Inhibition and Receptor Modulation (e.g., Estrogen Receptor, Kinase Inhibitors, DprE1 Enzyme)
The versatility of the benzo[b]thiophene scaffold allows it to be tailored to interact with a wide range of biological targets, leading to the development of specific inhibitors and modulators.
Estrogen Receptor Modulation: The benzo[b]thiophene core is famously present in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene. rsc.org These agents are used in the prevention and treatment of osteoporosis and breast cancer. mdpi.comrsc.org Research continues to explore new organometallic and other benzo[b]thiophene derivatives inspired by Raloxifene's structure to develop novel antitumor agents. acs.org
Kinase Inhibition: The scaffold is a key feature in various kinase inhibitors, which are critical in cancer therapy. rsc.org For instance, potent and selective inhibitors of PIM kinases, which are implicated in tumorigenesis, have been developed from 3-aminobenzo[b]thiophene precursors. rsc.org
DprE1 Enzyme Inhibition: In the search for new antitubercular drugs, benzo[b]thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme. nih.gov This enzyme is essential for the cell wall synthesis of Mycobacterium tuberculosis. Molecular docking studies have confirmed a high binding affinity of these compounds to the active site of DprE1. nih.gov
Antifungal, Antiviral, and Antiparasitic Activities (e.g., Antileishmanial, Antimalarial)
The benzo[b]thiophene nucleus is a cornerstone in the development of various anti-infective agents.
Antifungal Activity: The most prominent example of an antifungal agent based on this scaffold is Sertaconazole, which is used clinically to treat superficial skin mycoses by inhibiting ergosterol (B1671047) synthesis. mdpi.comrsc.orgrsc.org Numerous studies have confirmed the broad-spectrum antifungal properties of various benzo[b]thiophene derivatives. nih.govsemanticscholar.org
Antiviral Activity: The benzo[b]thiophene scaffold has been investigated for its potential antiviral applications, with derivatives showing promise in this area. ontosight.ai
Antiparasitic Activity: The structural framework has been successfully employed to develop compounds with activity against various parasites.
Antileishmanial: Libraries of 2-arylbenzothiophene compounds have been screened, leading to the discovery of synthetic inhibitors of Leishmania. researchgate.netnih.gov
Antimalarial: Bromo-benzothiophene carboxamide derivatives have been reported as potent inhibitors of the asexual blood stages of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net
Psychostimulant Properties
While direct evidence for psychostimulant properties of this compound itself is not extensively documented, its use as a precursor for CNS-active compounds is noted. A patent for the synthesis of selective serotonin 5-HT2A receptor agonists, which can modulate neuropsychiatric conditions, utilizes this compound as a starting material. google.com The modulation of serotonergic pathways is a key mechanism for many CNS-acting drugs, including some with stimulant or depressant effects.
Role as a Core Scaffold in Clinically Approved Drugs and Lead Compound Development
The benzo[b]thiophene moiety is a well-established privileged scaffold in drug discovery, forming the structural core of several FDA-approved pharmaceuticals. researchgate.netnih.gov Its presence in these drugs validates its utility and favorable drug-like properties, encouraging its continued use in the development of new lead compounds. mdpi.comnih.gov
| Drug | Therapeutic Class | Mechanism of Action |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Acts as an estrogen agonist in bone and an antagonist in breast and uterine tissue. mdpi.comrsc.org |
| Zileuton | Anti-asthmatic | An orally active inhibitor of 5-lipoxygenase, preventing leukotriene synthesis. mdpi.comresearchgate.netrsc.org |
| Sertaconazole | Antifungal Agent | Inhibits the synthesis of ergosterol, a key component of fungal cell membranes. mdpi.comrsc.orgrsc.org |
The success of these drugs highlights the chemical and biological versatility of the benzo[b]thiophene ring system, cementing its status as a valuable building block in medicinal chemistry. researchgate.netrsc.org
Bioavailability and Related Pharmacokinetic Considerations in Drug Design
The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is critical to its success. The benzo[b]thiophene scaffold often imparts favorable pharmacokinetic characteristics to molecules.
ADME Studies: In silico and in vitro ADME studies are integral to the development of benzo[b]thiophene-based drugs. For example, newly synthesized 3-halobenzo[b]thiophene derivatives with antimicrobial activity were shown to have excellent drug-like properties with no violations of Lipinski's, Veber's, or Muegge's rules for oral bioavailability. nih.gov Furthermore, promising compounds were predicted not to be significant inhibitors of key drug-metabolizing cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4), suggesting a lower potential for drug-drug interactions. nih.gov
Bioavailability: The inherent properties of the scaffold contribute to good bioavailability. researchgate.net Studies on benzo[b]thiophene-chalcone hybrids designed as cholinesterase inhibitors showed that the compounds possess physicochemical properties within the optimal range for drug-likeness and a high probability of reaching the brain. nih.gov The development of tetrahydrobenzo[b]thiophene candidates has also included pharmacokinetic modeling to ensure desirable drug-like profiles. rsc.org
These considerations underscore the importance of the benzo[b]thiophene scaffold not just for its pharmacodynamic activity but also for its ability to create drug candidates with favorable pharmacokinetic properties. acs.org
Applications of Benzo B Thiophene 7 Carbaldehyde in Materials Science and Organic Electronics
Development of Organic Semiconductors and Optoelectronic Materials
The benzothiophene (B83047) core is a privileged scaffold for the creation of high-performance organic semiconductors used in various optoelectronic devices. Benzo[b]thiophene-7-carbaldehyde serves as a key intermediate for synthesizing these larger, functional π-conjugated systems. nih.gov The inherent properties of the benzothiophene unit, such as rigidity, planarity, and sulfur atoms that can facilitate intermolecular interactions, are fundamental to the performance of these materials. chemicalbook.com
Organic Field-Effect Transistors (OFETs): Derivatives of benzothiophene are central to the advancement of OFETs. For instance, nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a molecule whose synthesis can utilize benzothiophene building blocks, has demonstrated exceptional performance. chemicalbook.com Specific derivatives have achieved high charge carrier mobilities, a key metric for transistor performance. For example, 2,7-diphenyl-BTBT (DPh-BTBT) has been used in vapor-deposited OFETs to achieve mobilities as high as 2.0 cm²/V·s. chemicalbook.comrsc.org Solution-processed OFETs using highly soluble dialkyl-BTBTs (Cn-BTBTs) have also surpassed mobilities of 1.0 cm²/V·s. chemicalbook.com Further extending the fused ring system to dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) has led to even higher mobilities (>3.0 cm²/V·s) and enhanced stability in ambient conditions. chemicalbook.com Another novel benzoannulated pentathienoacene derivative has been synthesized for use in thin-film transistors, demonstrating a mobility of up to 0.04 cm² V⁻¹ s⁻¹ and a high on/off ratio exceeding 10⁵. mdpi.com
Organic Photovoltaics (OPVs): In the realm of solar energy, benzothiophene derivatives are integral to the design of non-fullerene acceptors (NFAs) and donor polymers for OPV active layers. chemicalbook.comresearchgate.net The incorporation of benzothiophene-based units helps to tune the frontier energy levels (HOMO/LUMO) of the materials, which is critical for efficient charge separation and collection. researchgate.net For example, designing chromophores with benzothiophene-based acceptor groups can lower the LUMO level, leading to significant improvements in open-circuit voltage (Voc) and short-circuit current density (Jsc). researchgate.net One of the most successful donor polymers, poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-carboxylate-2-6-diyl] (PTB7), incorporates a benzodithiophene unit and has been a benchmark material in organic solar cells, achieving high power conversion efficiencies. researchgate.net
Table 1: Performance of Benzo[b]thiophene-Based Organic Semiconductors
| Derivative Name | Application | Mobility (cm²/V·s) | On/Off Ratio | Reference |
|---|---|---|---|---|
| 2,7-diphenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (DPh-BTBT) | OFET | Up to 2.0 | - | chemicalbook.com |
| Dialkyl- nih.govbenzothieno[3,2-b] nih.govbenzothiophene (Cn-BTBTs) | OFET | > 1.0 | - | chemicalbook.com |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | OFET | > 3.0 | - | chemicalbook.com |
Synthesis of Fluorescent Dyes and Probes for Biological Imaging and Diagnostics
The reactive aldehyde group of this compound makes it a valuable precursor in the synthesis of fluorescent dyes and probes. nih.gov These materials are essential tools for visualizing cellular structures and detecting specific analytes in biological systems. nih.gov The benzothiophene core acts as a fluorophore, and its structure can be chemically modified to tune the emission wavelength and enhance fluorescence quantum yield.
The aldehyde functionality allows for straightforward condensation reactions with various nucleophiles, such as amines or active methylene (B1212753) compounds, to create larger, more complex fluorescent molecules. For example, the synthesis of benzo[b]thiophene acylhydrazones, which involves the reaction of a carbohydrazide (B1668358) with an aldehyde, demonstrates a common pathway for incorporating the benzothiophene scaffold into larger structures. This versatility allows for the rational design of probes for specific targets. Thiophene-based chemosensors have been successfully developed for the detection of metal ions like Zn²⁺, with applications in live cell imaging.
Polymer Chemistry and Advanced Material Formulations for Enhanced Properties
This compound and its derivatives are important monomers for polymer chemistry, leading to advanced materials with enhanced properties. nih.gov When incorporated into polymer chains, the rigid and planar benzothiophene unit can significantly improve the thermal and mechanical stability of the resulting material. nih.gov
A prominent example is the polymer PTB7, widely used in organic solar cells, which features a benzodithiophene repeating unit. researchgate.net The properties of such polymers can be fine-tuned by chemically modifying the benzothiophene monomer. Furthermore, benzothiophene can be used to create polymers with interesting optical properties. It can be attached as a pendant group to a polymer backbone to create materials for nonlinear optical applications. The development of such polymers is crucial for applications in photonics and telecommunications.
Photophysical and Ionochromic Properties of Benzo[b]thiophene Derivatives
The unique electronic structure of the benzothiophene core gives rise to interesting photophysical behaviors, including photochromism and ionochromism.
Photophysical and Photochromic Properties: Photochromic materials can reversibly change their color and absorption spectra upon irradiation with light. Diarylethenes based on benzo[b]thiophene-1,1-dioxide are a notable class of photochromic compounds. The substitution pattern on the thiophene (B33073) rings has a profound impact on their properties. Introducing an electron-withdrawing formyl (aldehyde) group can increase the cyclization quantum yield of the photochromic reaction, although it may reduce the thermal stability of the closed-ring isomer. In contrast, electron-donating groups tend to decrease the quantum yield. These studies demonstrate that the photophysical properties can be systematically modulated, making these materials promising candidates for molecular switches and optical data storage.
Table 2: Effect of Substituents on Photophysical Properties of Benzo[b]thiophene-1,1-dioxide Diarylethenes
| Substituent Group | Effect on Cyclization Quantum Yield | Effect on Thermal Stability | Reference |
|---|---|---|---|
| Phenyl (Electron-donating) | Decrease | - | |
| Triphenylamine (Electron-donating) | Decrease | - |
| Formyl (Electron-withdrawing) | Increase | Decrease | **** |
Ionochromic Properties: Ionochromism refers to the change in a substance's color upon interaction with ions. This property is the basis for colorimetric sensors. Recently, novel benzo[b]thiophene derivatives have been synthesized that exhibit both photochromic and ionochromic behavior. nih.gov A series of N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones, featuring a phenanthroline group as an ion receptor, were shown to selectively interact with ferrous (Fe²⁺) ions. nih.gov This interaction results in the formation of a nonfluorescent complex, accompanied by a distinct "naked-eye" color change from yellow to dark orange. nih.gov This dual-mode switching capability, triggered by both light and specific metal ions, opens up possibilities for creating sophisticated molecular logic gates and advanced chemosensors. nih.gov
Future Perspectives and Emerging Research Directions for Benzo B Thiophene 7 Carbaldehyde
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability in Benzothiophene-7-carbaldehyde Production
The development of novel synthetic methodologies for benzo[b]thiophene-7-carbaldehyde and its derivatives is driven by the need for greater efficiency, sustainability, and access to diverse molecular structures. rsc.orgrsc.org Traditional methods for constructing the benzothiophene (B83047) core often involve multi-step procedures. researchgate.net However, recent research has focused on domino reactions, which allow for the formation of complex molecules in a single step from simple starting materials. rsc.org One such approach involves a catalyst-free, three-component domino reaction in water at room temperature to produce benzothiophene-fused pyrrolidones. rsc.org This method offers significant advantages, including the use of an environmentally benign solvent and milder reaction conditions. rsc.org
Another area of innovation is the use of electrochemistry to promote the synthesis of benzothiophene derivatives. nih.gov An electrochemical method has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides through the reaction of sulfonhydrazides with internal alkynes. nih.gov This protocol avoids the need for transition metal catalysts or stoichiometric oxidants, and a wide range of functional groups are tolerated. nih.gov
Furthermore, researchers are exploring one-pot syntheses to streamline the production of benzo[b]thiophene aldehydes. For instance, a one-pot sequential reaction of methylthiobenzene with BuLi and DMF has been reported for the direct synthesis of benzo[b]thiophene-2-carbaldehyde with a high isolated yield. researchgate.netmdpi.com These modern synthetic strategies, including domino reactions, electrochemical methods, and one-pot procedures, represent a significant step forward in the efficient and sustainable production of this important class of compounds. rsc.orgresearchgate.netnih.govmdpi.com
Interactive Table: Comparison of Synthetic Methodologies
| Method | Key Features | Advantages |
| Domino Reaction | Catalyst-free, three-component reaction in water. rsc.org | Sustainable (uses water as solvent), transition metal-free, broad substrate scope. rsc.org |
| Electrochemical Synthesis | Uses constant current electrolysis to react sulfonhydrazides and internal alkynes. nih.gov | Avoids transition metal catalysts and stoichiometric oxidants, tolerates various functional groups. nih.gov |
| One-Pot Synthesis | Sequential reaction of methylthiobenzene with BuLi and DMF. researchgate.netmdpi.com | High yield, direct synthesis from acyclic precursor. researchgate.netmdpi.com |
Exploration of New Biological Targets and Disease Areas for Benzothiophene-7-carbaldehyde Analogs
The versatile benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities. nih.govnih.gov Researchers are actively exploring new biological targets and disease areas for analogs of this compound, moving beyond its established applications. nih.govnumberanalytics.com
One of the most promising areas of investigation is in cancer therapy . numberanalytics.comresearchgate.net Benzothiophene derivatives have been identified as potential anticancer agents due to their ability to interact with various biological targets. numberanalytics.comnih.gov For instance, novel benzothiophene hybrids have been synthesized as selective estrogen receptor (ERα) covalent antagonists for the treatment of breast cancer. nih.gov These compounds have shown potent anti-proliferative effects in cancer cell lines. nih.gov Additionally, some derivatives have been found to inhibit tubulin polymerization, a key process in cell division, making them potential candidates for cancer treatment. ktu.edu
The fight against antimicrobial resistance is another critical area where benzothiophene analogs are showing promise. nih.gov New benzo[b]thiophene acylhydrazones have been synthesized and screened against multidrug-resistant Staphylococcus aureus, with some derivatives exhibiting significant antibacterial activity. nih.gov Furthermore, certain benzo[b]thiophene-2-carboxylic acid derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov
Beyond cancer and infectious diseases, the therapeutic potential of benzothiophene derivatives extends to neurodegenerative diseases and inflammatory conditions . ktu.eduijpsjournal.com For example, the drug Encenicline, which is based on a benzothiophene structure, has been investigated for its activity against schizophrenia and Alzheimer's disease. ktu.edu Moreover, certain derivatives have shown anti-inflammatory effects by concurrently inhibiting 5-LOX/COX pathways. ijpsjournal.com The structural versatility of the benzothiophene core allows for the development of compounds with diverse pharmacological properties, opening up new avenues for drug discovery in a variety of disease areas. nih.govijpsjournal.com
Interactive Table: Emerging Biological Targets for Benzothiophene Analogs
| Disease Area | Biological Target/Mechanism | Example Compound Class |
| Cancer | Estrogen Receptor α (ERα) antagonism nih.gov | Benzothiophene hybrids nih.gov |
| Tubulin polymerization inhibition ktu.edu | Benzo[b]thiophene derivatives ktu.edu | |
| RhoA/ROCK pathway inhibition nih.gov | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives nih.gov | |
| Infectious Diseases | Inhibition of multidrug-resistant Staphylococcus aureus nih.gov | Benzo[b]thiophene acylhydrazones nih.gov |
| Inhibition of Mycobacterium tuberculosis nih.gov | Benzo[b]thiophene-2-carboxylic acid derivatives nih.gov | |
| Neurodegenerative Diseases | Activity against schizophrenia and Alzheimer's disease ktu.edu | Encenicline ktu.edu |
| Inflammatory Conditions | 5-LOX/COX inhibition ijpsjournal.com | Phenylthiosemicarbazide and 4-(5-nitrobenzo[b]thiophene-2-yl)semicarbazide ijpsjournal.com |
Advanced Computational Modeling for Rational Design and Prediction of this compound Derivatives
Advanced computational modeling has become an indispensable tool in the rational design and prediction of the biological activities of new this compound derivatives. researchgate.netnih.gov These computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are accelerating the discovery of novel therapeutic agents by providing insights into the molecular interactions between the compounds and their biological targets. nih.govresearchgate.net
QSAR studies are employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For instance, a QSAR analysis was performed on a series of benzo[b]thiophene-based histone deacetylase (HDAC) inhibitors to understand the structural requirements for their anticancer activity. researchgate.net The study revealed that steric, electrostatic, and electro-topological parameters were crucial for the observed activity. researchgate.net Such models can predict the potency of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and biological testing. researchgate.net
Molecular docking is another powerful computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov This method was used to investigate the binding mode of benzo[b]thiophene-2-carboxylic acid derivatives with the DprE1 enzyme, a key target in Mycobacterium tuberculosis. nih.gov The high binding affinity observed in these docking studies provided a strong rationale for the development of these compounds as potent antitubercular agents. nih.gov Similarly, molecular docking has been used to study the interaction of benzothiophene-chalcone hybrids with cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov
The integration of these computational methods into the drug discovery process allows for a more targeted and efficient approach. By predicting the activity and binding modes of virtual compounds, researchers can reduce the number of derivatives that need to be synthesized and tested, saving time and resources. nih.gov This rational design process, guided by computational insights, is crucial for the development of more effective and less toxic benzo[b]thiophene-based drugs. nih.gov
Interactive Table: Computational Tools in Benzothiophene Research
| Computational Method | Application in Benzothiophene Research | Key Insights |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the anticancer activity of benzo[b]thiophene-based HDAC inhibitors. researchgate.net | Identified key structural features (steric, electrostatic, and electro-topological) influencing activity. researchgate.net |
| Molecular Docking | Investigating the binding of benzo[b]thiophene derivatives to the DprE1 enzyme in M. tuberculosis. nih.gov | Revealed high binding affinity, supporting their potential as antitubercular agents. nih.gov |
| Studying the interaction of benzothiophene-chalcone hybrids with cholinesterases. nih.gov | Provided insights into the inhibition mechanism for potential Alzheimer's disease therapeutics. nih.gov |
Integration with Green Chemistry Principles for Sustainable Synthesis
The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry to enhance sustainability. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. nih.govyoutube.com
A key principle of green chemistry is waste prevention . nih.gov Domino reactions, which combine multiple reaction steps into a single procedure, are an excellent example of this principle in action. rsc.org By reducing the number of synthetic steps, these reactions minimize the generation of intermediate waste products. rsc.orgyoutube.com The use of water as a solvent in some of these reactions further contributes to their sustainability, as it is a non-toxic and environmentally benign medium. rsc.org
Another important principle is the use of catalysis over stoichiometric reagents. youtube.com Catalysts are used in small amounts and can be recycled, which reduces waste. youtube.com While some modern syntheses of benzothiophene derivatives are catalyst-free, others employ catalysts to improve efficiency and selectivity. rsc.orgrsc.org The development of new catalytic systems that are both highly efficient and environmentally friendly is an active area of research. rsc.org
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable. This shift towards sustainable synthesis is crucial for the future of the chemical and pharmaceutical industries.
Interactive Table: Green Chemistry Principles in Benzothiophene Synthesis
| Green Chemistry Principle | Application in Benzothiophene Synthesis | Benefit |
| Waste Prevention | Use of domino reactions. rsc.orgnih.gov | Reduces the number of synthetic steps and minimizes waste generation. rsc.orgyoutube.com |
| Safer Solvents and Auxiliaries | Use of water as a solvent. rsc.orgnih.gov | Environmentally benign and non-toxic. rsc.org |
| Catalysis | Development of catalyst-free and efficient catalytic systems. rsc.orgrsc.orgnih.gov | Reduces waste compared to stoichiometric reagents and improves reaction efficiency. youtube.com |
| Reduce Derivatives | Development of selective reactions that avoid the use of protecting groups. youtube.comyoutube.com | Fewer synthetic steps, less waste, and increased atom economy. youtube.com |
Development of Multifunctional Benzothiophene-Based Compounds and Hybrid Molecules
The development of multifunctional benzothiophene-based compounds and hybrid molecules represents a cutting-edge approach in drug discovery and materials science. nih.govnih.gov This strategy involves combining the benzothiophene scaffold with other pharmacophores or functional moieties to create single molecules with multiple biological activities or enhanced properties. nih.govnih.gov
In the realm of medicinal chemistry, this approach is being used to design multi-target drugs for complex diseases like cancer. nih.govnih.gov For example, benzothiophene hybrids bearing electrophile moieties have been synthesized to act as selective estrogen receptor covalent antagonists. nih.gov By combining the benzothiophene core with a reactive group, these compounds can form a covalent bond with their target, leading to a more potent and prolonged therapeutic effect. nih.gov Similarly, the combination of the benzothiophene nucleus with an acylhydrazone functional group has led to the development of new antimicrobial agents with activity against multidrug-resistant bacteria. nih.gov
Another strategy involves creating hybrid molecules that can address multiple aspects of a disease. For instance, some benzothiophene derivatives have been designed to have both anti-inflammatory and analgesic properties. ijpsjournal.com This dual activity can be particularly beneficial for the treatment of conditions where both pain and inflammation are present.
Beyond medicine, multifunctional benzothiophene-based compounds are also being explored in materials science . numberanalytics.comchemimpex.com The unique electronic properties of the benzothiophene ring make it a valuable component in the development of organic semiconductors and fluorescent dyes. numberanalytics.comchemimpex.com By incorporating other functional groups, researchers can tune the optical and electronic properties of these materials for specific applications, such as in organic light-emitting diodes (OLEDs) and solar cells. ktu.educhemimpex.com
The design and synthesis of these multifunctional and hybrid molecules require a deep understanding of structure-activity relationships and the principles of molecular design. As our knowledge in these areas grows, we can expect to see the development of even more sophisticated benzothiophene-based compounds with a wide range of applications.
Interactive Table: Examples of Multifunctional Benzothiophene-Based Compounds
| Application Area | Hybrid/Multifunctional Concept | Desired Outcome |
| Oncology | Benzothiophene + Electrophile nih.gov | Covalent inhibition of cancer targets (e.g., ERα) for enhanced potency. nih.gov |
| Infectious Diseases | Benzothiophene + Acylhydrazone nih.gov | Dual-action antimicrobial agents against resistant strains. nih.gov |
| Inflammation/Pain | Benzothiophene with dual 5-LOX/COX inhibition ijpsjournal.com | Combined anti-inflammatory and analgesic effects in a single molecule. ijpsjournal.com |
| Materials Science | Benzothiophene + Functional Dyes/Polymers ktu.educhemimpex.com | Tunable electronic and optical properties for use in OLEDs and organic semiconductors. ktu.educhemimpex.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzo[b]thiophene-7-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A one-pot synthesis approach using aldehyde-functionalized precursors and catalytic systems (e.g., DDQ/H⁺) is widely employed. Optimization involves varying solvents (e.g., dichloroethane), temperature (60–80°C), and acid additives (e.g., TFA) to maximize yield. For example, DDQ-mediated coupling in dichloroethane at 80°C with TFA achieves ~92% yield for structurally analogous benzoheterocycles .
- Key Parameters :
| Solvent | Temperature | Acid Additive | Yield (%) |
|---|---|---|---|
| DCE | 80°C | TFA | 92 |
Q. How is structural elucidation of this compound performed, and what analytical techniques resolve ambiguities?
- Methodological Answer : NMR (¹H/¹³C) and X-ray crystallography are primary tools. ¹H NMR distinguishes the aldehyde proton (δ 9.8–10.2 ppm) from aromatic protons (δ 7.2–8.5 ppm). X-ray analysis confirms regioselectivity at the 7-position, avoiding confusion with isomers like 2- or 5-carbaldehydes .
Q. What are the key challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Silica gel chromatography with gradient elution (hexane/ethyl acetate) separates polar aldehyde derivatives from byproducts. Recrystallization in ethanol at low temperatures (<5°C) enhances purity. Impurities from incomplete oxidation (e.g., alcohol intermediates) require monitoring via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .
Advanced Research Questions
Q. How do frontier molecular orbitals (FMOs) and oxidation potentials predict reactivity in DDQ-mediated coupling reactions involving this compound?
- Methodological Answer : Computational studies (DFT) correlate HOMO energy levels with oxidative coupling efficiency. Benzo[b]thiophene derivatives with HOMO energies > -8.5 eV exhibit higher reactivity. Oxidation potentials (measured via cyclic voltammetry) < 1.2 V vs. SCE favor radical cation intermediates, enabling 3,3'-coupling .
- Data Example :
| Compound | HOMO (eV) | Oxidation Potential (V) | Coupling Yield (%) |
|---|---|---|---|
| 7-Carbaldehyde | -8.3 | 1.1 | 85–90 |
Q. What mechanistic evidence supports the role of charge-transfer complexes in this compound reactivity?
- Methodological Answer : EPR spectroscopy detects DDQ-substrate radical species, while UV-Vis spectra (λ ~450 nm) confirm charge-transfer complex formation. Kinetic studies (rate vs. [DDQ]) suggest a two-step mechanism: (1) CT complex formation, (2) single-electron transfer to generate electrophilic radical cations .
Q. How can contradictory data on regioselectivity in benzoheterocycle functionalization be resolved?
- Methodological Answer : Discrepancies arise from competing directing effects (e.g., aldehyde vs. sulfur). Systematic substitution studies using isotopic labeling (²H/¹³C) and Hammett plots (σ⁺ values) clarify electronic vs. steric influences. For example, meta-directing effects of the aldehyde group dominate in strongly acidic conditions .
Q. What computational tools are effective for predicting the stability of this compound derivatives under varying pH?
- Methodological Answer : MD simulations (AMBER force field) and pKa predictions (ChemAxon) model aldehyde hydration equilibria. At pH < 4, the hydrated form (gem-diol) predominates, reducing electrophilicity. QSPR models correlate logP values with stability in aqueous media .
Guidelines for Data Interpretation
- Contradiction Analysis : Compare oxidation potentials (cyclic voltammetry) and FMO energies across studies to identify outliers. For example, discrepancies in coupling yields may stem from impurities in DDQ batches or solvent polarity effects .
- Experimental Reproducibility : Validate synthetic protocols using standardized InChIKey identifiers (e.g., HUMNYLRZRPPJDN-UHFFFAOYSA-N for benzaldehyde analogs) to ensure structural fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
